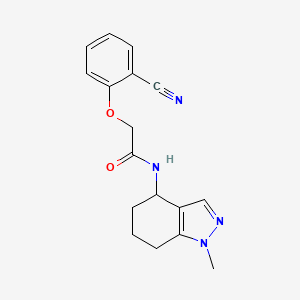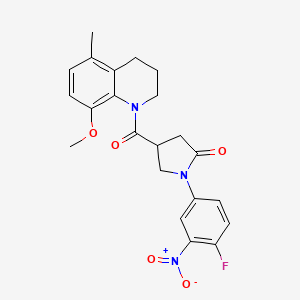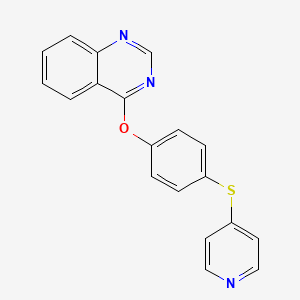
2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide, also known as CTI-01, is a chemical compound that has been of significant interest in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes involved in inflammatory processes and cancer cell growth. Specifically, 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of inflammatory cytokines, and protein kinase B (Akt), a signaling pathway involved in cancer cell survival.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has anti-inflammatory effects, as evidenced by its ability to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for preventing the growth and spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide is its specificity for PDE4 and Akt, which makes it a potentially useful tool for studying the role of these enzymes in inflammatory and cancer-related processes. Additionally, 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to have low toxicity in preclinical studies, which suggests that it may be a safe and effective therapeutic agent. However, one limitation of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide. One area of interest is the development of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide as a therapeutic agent for IBD and other inflammatory conditions. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide and to determine its potential as an anticancer agent. Finally, research on the pharmacokinetics and pharmacodynamics of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide may provide valuable insights into its potential clinical applications.
Synthesemethoden
The synthesis of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide involves the reaction of 2-cyanophenol and 1-methyl-4,5,6,7-tetrahydroindazole-4-carboxylic acid with the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain a white solid.
Wissenschaftliche Forschungsanwendungen
2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory properties and has been tested in preclinical studies for its efficacy in treating inflammatory bowel disease (IBD). Additionally, 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to have potential as an anticancer agent, with studies indicating that it can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-21-15-7-4-6-14(13(15)10-19-21)20-17(22)11-23-16-8-3-2-5-12(16)9-18/h2-3,5,8,10,14H,4,6-7,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFOISMGMJAABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(CCC2)NC(=O)COC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-anilinopyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B7552851.png)
![2-chloro-N-[3-[[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7552853.png)
![N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7552859.png)
![N-[4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7552875.png)
![N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide](/img/structure/B7552878.png)
![2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)propanamide](/img/structure/B7552887.png)
![N-[4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7552889.png)
![[4-[1-(3-chlorophenyl)ethyl]piperazin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B7552893.png)
![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-4-methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxamide](/img/structure/B7552894.png)


![2-[4-[2-(Trifluoromethyl)quinazolin-4-yl]piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B7552913.png)
![4-[(5-Fluoro-2-methoxyphenyl)methylsulfanyl]quinoline](/img/structure/B7552914.png)
![3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]-N-[[2-[4-(pyrazol-1-ylmethyl)phenyl]phenyl]methyl]propanamide](/img/structure/B7552926.png)